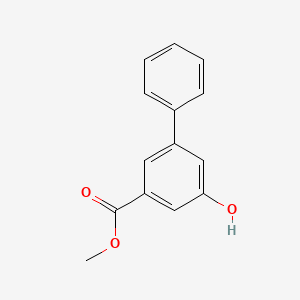

Methyl 3-hydroxy-5-phenylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-5-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBJYTHKCQRAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Potential Biological Activities of Substituted Phenylbenzoates

Introduction

Substituted phenylbenzoates, a versatile class of aromatic esters, have garnered significant interest within the scientific community for their diverse and potent biological activities. These compounds, characterized by a central benzoate core with substituted phenyl rings, offer a tunable scaffold for the development of novel therapeutic agents. Their structural simplicity and synthetic accessibility make them attractive candidates for medicinal chemistry and drug discovery programs. This guide provides an in-depth exploration of the key biological activities of substituted phenylbenzoates, focusing on their antioxidant, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and elucidate their potential mechanisms of action.

Synthesis of Substituted Phenylbenzoates: The Schotten-Baumann Reaction

A cornerstone in the synthesis of phenylbenzoates is the Schotten-Baumann reaction, a reliable method for the acylation of alcohols and phenols.[1][2][3] This reaction involves the treatment of a substituted phenol with a substituted benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide or pyridine, to yield the corresponding phenylbenzoate ester.[4][5] The base plays a crucial role in deprotonating the phenol to the more nucleophilic phenoxide ion and neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]

Workflow for the Schotten-Baumann Reaction

Caption: A potential mechanism of apoptosis induction by substituted phenylbenzoates via inhibition of the PI3K/Akt survival pathway.

Antimicrobial Activity of Substituted Phenylbenzoates

Substituted phenylbenzoates have also demonstrated promising activity against a range of pathogenic bacteria and fungi. [6]The presence of certain substituents, such as halogens, on the aromatic rings can significantly enhance their antimicrobial efficacy.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial SAR of substituted phenylbenzoates is an area of active investigation. Studies on related phenolic compounds suggest that the lipophilicity of the molecule, as well as the electronic nature of the substituents, can influence its ability to disrupt microbial membranes and inhibit essential enzymes. For example, the introduction of halogen atoms can increase lipophilicity and potentially enhance the compound's interaction with microbial targets.

| Compound Type | Bacterial Strain | MIC (µg/mL) |

| Phenylbenzoate derivative | Staphylococcus aureus | Varies |

| Phenylbenzoate derivative | Escherichia coli | Varies |

| Halogenated derivative | Pseudomonas aeruginosa | Varies |

| Phenylbenzoate derivative | Candida albicans | Varies |

Note: Specific MIC values for a variety of substituted phenylbenzoates against different microbial strains are needed to populate this table effectively.

Experimental Protocol for Assessing Antimicrobial Activity

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent. [7][8][9] Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The structural features of substituted phenylbenzoates make them potential candidates as enzyme inhibitors. By designing molecules that can fit into the active site of a target enzyme, it is possible to modulate its activity. This opens up avenues for the development of drugs for a wide range of diseases, including inflammation and cancer.

Determining Inhibitor Potency and Mechanism

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki is a more fundamental measure of the inhibitor's binding affinity for the enzyme.

The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by performing enzyme kinetic studies at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots. [9][10][11]

Caption: A general workflow for determining the inhibitory activity and mechanism of substituted phenylbenzoates against a target enzyme.

Conclusion

Substituted phenylbenzoates represent a promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for the systematic modification of their structure to optimize potency and selectivity for various therapeutic targets. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this versatile chemical scaffold. Further research focusing on detailed structure-activity relationships, elucidation of specific molecular targets and signaling pathways, and in vivo efficacy studies will be crucial in translating the promise of substituted phenylbenzoates into novel therapeutic agents.

References

-

RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

-

Swanton, C. (2004). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. Retrieved from [Link]

-

Banik, N. L., & Ray, S. K. (2011). Western blotting for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol in SK-N-BE2 and SH-SY5Y cells. ResearchGate. Retrieved from [Link]

-

University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]

-

Lee, J.-H., et al. (2018). Dixon plots of 2-phenylbenzoxazole competitive inhibitors 8 (A) and 13 (B) obtained from kinetic studies. ResearchGate. Retrieved from [Link]

-

Ray, S. K., & Banik, N. L. (2003). The ratio of Bax to Bcl-2 measured by Western blot analysis. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Chemsolve.net. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

-

Morgenstern, R. (n.d.). Enzyme kinetics & inhibition. Retrieved from [Link]

- Grimm, T., et al. (2000). The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis.

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Dasgupta, S. (n.d.). Lecture 35 - Discussion class - Fundamentals of Protein Chemistry. Retrieved from [Link]

-

Kassi, E., et al. (2009). Western blot analysis for PARP cleavage, procaspase-3, procaspase-7, and DFF45. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Retrieved from [Link]

- Nakayama, K., et al. (2015). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group.

- Tan, S., et al. (2015). Para-phenylenediamine-induces apoptosis via a pathway dependent on PTK-Ras-Raf-JNK activation but independent of the PI3K/Akt pathway in NRK-52E cells. Molecular Medicine Reports, 11(3), 2251-2256.

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

- Seinen, W., & Pieters, R. (2005). Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake. Toxicology in Vitro, 19(4), 505-516.

- Grover, J., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(10), 1050.

- Altintop, M. D., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. Bioorganic Chemistry, 116, 105342.

- Fassihi, A., et al. (2018). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research, 17(4), 1338–1349.

-

Thawkar, M. M., et al. (2022). Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. ResearchGate. Retrieved from [Link]

- Sathiyanarayanan, K. I., & Sivakumar, A. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Letters in Drug Design & Discovery, 14(4), 436-448.

- Gibson, S. B., et al. (2000). Inhibition of the anti-apoptotic PI(3)K/Akt/Bad pathway by stress. The Journal of Biological Chemistry, 275(7), 5072-5076.

- Morales, D. A., et al. (2016).

-

ResearchGate. (n.d.). IC50 values of samples and standards for cytotoxicity of HepG2 cell line. Retrieved from [Link]

- Yilmaz, I., et al. (2024). The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. Journal of Biochemical and Molecular Toxicology, e70415.

- Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). The Journal of Biological Chemistry, 292(25), 10529-10541.

- Will, M., et al. (2014). Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. Cancer Discovery, 4(3), 334-347.

- Yao, J., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Molecules, 24(22), 4066.

- Vázquez de la Torre, A., et al. (2013). PI3K/Akt inhibition induces apoptosis through p38 activation in neurons. Pharmacological Research, 70(1), 104-112.

-

Shishodia, S., et al. (2007). Inhibition of PI3K/AKT and MEK/ERK pathways synergistically/additively enhanced resveratrol-induced apoptosis and FOXO transcriptional activity in pancreatic cancer cells. ResearchGate. Retrieved from [Link]

- Pärnänen, H., et al. (1993). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study. Journal of Dentistry, 21(2), 99-103.

- Costa, F., et al. (2022). Combining Fluconazole with Benzo[a]phenoxazine Derivatives as a Promising Strategy Against Fluconazole-Resistant Candida Species. Journal of Fungi, 8(3), 241.

-

ResearchGate. (n.d.). MIC values and susceptibility for 29 P. aeruginosa isolates. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2023). Synthesis and in-silico evaluation of antibacterial activity of different derivatives of phenyl benzoate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Untitled Document [homepages.ucl.ac.uk]

- 10. gm.ibg.uu.se [gm.ibg.uu.se]

- 11. acl.digimat.in [acl.digimat.in]

Physical and chemical properties of Methyl 3-hydroxy-5-phenylbenzoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-hydroxy-5-phenylbenzoate

Introduction

Methyl 3-hydroxy-5-phenylbenzoate (CAS No. 108931-29-1) is a bifunctional organic compound featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. As a derivative of hydroxybenzoic acid, it combines the reactivity of a phenol, the stability of a methyl ester, and the unique steric and electronic properties of a meta-substituted biphenyl system. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and a validated synthesis protocol. Understanding these core characteristics is paramount for its effective utilization as a versatile building block in the design and synthesis of novel therapeutic agents and functional materials. The insights herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for future research and application.

Physicochemical and Spectroscopic Properties

The foundational properties of a molecule dictate its behavior in both chemical reactions and biological systems. While comprehensive experimental data for Methyl 3-hydroxy-5-phenylbenzoate is not extensively published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.

Structural and Physical Data

The key physical and structural properties are summarized below. It is important to note that properties such as melting and boiling points are drawn from structurally similar compounds due to the absence of specific literature values for the target molecule.

| Property | Value | Source / Comment |

| IUPAC Name | Methyl 3-hydroxy-5-phenylbenzoate | - |

| CAS Number | 108931-29-1 | - |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | Calculated from formula |

| Appearance | Expected to be an off-white to beige solid | Based on similar compounds |

| Melting Point | ~68-72 °C (Estimated) | By analogy to Phenyl Benzoate (68-70 °C) and Methyl 3-hydroxybenzoate (70-72 °C).[2] |

| Boiling Point | >280 °C (Estimated) | By analogy to Methyl 3-hydroxybenzoate (280-281 °C).[2] |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | Based on general principles for esters and phenols.[3][4] |

Spectroscopic Signature

The spectroscopic profile is critical for reaction monitoring and structural confirmation. The expected spectral characteristics are as follows:

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key features would include a sharp singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, a broad singlet for the phenolic hydroxyl proton (-OH), and a series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) for the protons on both phenyl rings.

-

¹³C-NMR: The carbon spectrum will feature a signal for the ester carbonyl carbon (~166-168 ppm), the methyl carbon (~52 ppm), and multiple signals in the aromatic region (110-160 ppm) corresponding to the twelve aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the phenol (~3300-3400 cm⁻¹), a strong, sharp peak for the C=O stretch of the ester (~1700-1720 cm⁻¹), and various peaks corresponding to aromatic C-H and C=C bond vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 228.24, confirming the molecular weight.

Chemical Reactivity and Potential Transformations

The reactivity of Methyl 3-hydroxy-5-phenylbenzoate is governed by its three primary functional groups: the phenolic hydroxyl, the methyl ester, and the biphenyl aromatic system. This multi-functionality makes it a versatile intermediate for further chemical modification.

-

Phenolic Hydroxyl Group: This group is nucleophilic and acidic, making it a prime site for O-alkylation (Williamson ether synthesis) or O-acylation to introduce diverse side chains. This is a common strategy in drug design to modulate properties like solubility and target binding affinity.[5]

-

Methyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. Hydrolysis under acidic or basic conditions will yield the corresponding carboxylic acid, providing a handle for forming amide bonds, a fundamental linkage in many pharmaceuticals.[4][5] Transesterification with other alcohols is also possible.

-

Aromatic Rings: Both aromatic rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern will be directed by the existing groups. The hydroxyl and phenyl groups are activating and ortho-, para-directing, while the methyl carboxylate group is deactivating and meta-directing.

The diagram below illustrates these key reactive sites and potential transformations.

Caption: Key reactive sites of Methyl 3-hydroxy-5-phenylbenzoate.

Synthesis and Purification Protocol: A Validated Approach

The synthesis of unsymmetrical biphenyls like Methyl 3-hydroxy-5-phenylbenzoate is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited due to its high functional group tolerance and generally high yields.[6]

Principle of Synthesis

This protocol describes the synthesis from Methyl 3-bromo-5-hydroxybenzoate and Phenylboronic acid . The palladium catalyst, in its Pd(0) oxidation state, undergoes oxidative addition to the aryl bromide. Following transmetalation with the boronic acid (activated by a base), the two aryl groups are brought together on the palladium center. Reductive elimination then yields the desired biphenyl product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. The choice of a phosphine ligand (e.g., from Pd(PPh₃)₄) is crucial for stabilizing the catalyst and facilitating the reaction steps.

Experimental Workflow Diagram

Caption: Workflow for Suzuki coupling synthesis and purification.

Step-by-Step Methodology

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Methyl 3-bromo-5-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Causality: Phenylboronic acid is used in slight excess to drive the reaction to completion. The inorganic base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.

-

-

Solvent Addition and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen or argon gas through the solution.

-

Causality: The biphasic solvent system is common for Suzuki couplings. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Causality: A catalytic amount is sufficient. Adding it after degassing ensures it is introduced into an oxygen-free environment, preserving its activity.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Causality: The workup removes the inorganic base, salts, and any remaining water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, using a gradient eluent system such as ethyl acetate in hexanes, to afford the pure Methyl 3-hydroxy-5-phenylbenzoate.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 3-hydroxy-5-phenylbenzoate is not widely available, a hazard assessment can be made based on its structural components.

-

Hazards: Structurally related compounds like Phenyl Benzoate and other hydroxybenzoates are classified as harmful if swallowed and may cause skin and eye irritation.[7][8]

-

Precautions: Standard laboratory safety practices should be employed.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][7]

-

Store in a tightly closed container in a cool, dry place.

-

Applications in Drug Development and Research

Methyl 3-hydroxy-5-phenylbenzoate serves as a valuable scaffold in pharmaceutical research. The biphenyl moiety is a recognized "privileged structure" found in numerous approved drugs, including the angiotensin II receptor blockers (e.g., Valsartan). The phenolic hydroxyl group provides a crucial interaction point for hydrogen bonding with biological targets and a site for metabolic transformations. Its utility lies in its potential as an intermediate for synthesizing more complex molecules with potential activities such as:

The combination of these features makes Methyl 3-hydroxy-5-phenylbenzoate an attractive starting point for building libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18945322, Methyl 3-hydroxy-5-phenylbenzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Methyl 3-hydroxybenzoate. Retrieved from [Link]

-

Kovalev, I. S., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(3), M1449. [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Kamal, A., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Journal of the Indian Chemical Society, 90(5), 621-629. [Link]

-

Kane, C. J., et al. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience Reports, 8(1), 85-94. [Link]

Sources

- 1. Methyl 3-hydroxy-5-phenylbenzoate | C14H12O3 | CID 18945322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-hydroxybenzoate - Safety Data Sheet [chemicalbook.com]

- 3. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Methyl 3-hydroxy-5-phenylbenzoate

Abstract

This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of Methyl 3-hydroxy-5-phenylbenzoate. This molecule, possessing two aromatic rings, presents an interesting case for chromatographic analysis, necessitating careful selection of stationary phase, mobile phase, and detection parameters to achieve optimal resolution, sensitivity, and robustness. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind each decision. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing.[1][2][3][4]

Introduction: The Analytical Challenge

Methyl 3-hydroxy-5-phenylbenzoate is a complex aromatic ester with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring both a phenyl and a hydroxyl-substituted benzoate moiety, imparts a moderate hydrophobicity and a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection.[5] The primary analytical objective is to develop a stability-indicating assay, which can accurately quantify the parent compound in the presence of its potential degradation products, process impurities, and other related substances.

This guide will therefore proceed with a hypothesis-driven approach, starting with initial screening conditions based on chemical principles and systematically optimizing them to achieve the desired chromatographic performance.

Materials and Instrumentation

Reagents and Standards

-

Methyl 3-hydroxy-5-phenylbenzoate reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (reagent grade)

-

Ammonium acetate (reagent grade)

-

Phosphoric acid (reagent grade)

Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

0.45 µm syringe filters

Method Development Strategy

The development of a robust HPLC method is an iterative process. The workflow diagram below outlines the logical progression from initial analyte characterization to the final validated method.

Caption: Workflow for HPLC-UV Method Development.

Analyte Characterization and Sample Preparation

Protocol 1: Preparation of Stock and Working Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 3-hydroxy-5-phenylbenzoate reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in a suitable solvent. Given its structure, a 50:50 (v/v) mixture of acetonitrile and water is a good starting point.[6] Sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature and dilute to the mark with the same solvent.

-

Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

-

Filter the working standard solution through a 0.45 µm syringe filter before injection.

Selection of Chromatographic Conditions

3.2.1. Stationary Phase Selection: The Importance of Aromatic Interactions

For aromatic compounds, stationary phases that can engage in π-π interactions often provide enhanced selectivity compared to standard alkyl (C8, C18) phases.[8][9] Therefore, a phenyl-hexyl or biphenyl column is recommended as a primary choice. A traditional C18 column should be used as a secondary, comparative option.

-

Primary Column: Phenyl-Hexyl bonded silica (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

-

Rationale: The phenyl groups in the stationary phase will interact with the two aromatic rings of Methyl 3-hydroxy-5-phenylbenzoate, providing a different retention mechanism than the purely hydrophobic interactions of a C18 phase.[8] This can be crucial for separating it from closely related impurities.

3.2.2. Mobile Phase Screening: The Role of Organic Solvent and pH

Reversed-phase chromatography is the most suitable mode for this analyte. The choice of organic modifier and the pH of the aqueous component are critical for achieving good peak shape and retention.

-

Organic Solvents: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. Both should be screened.

-

Aqueous Phase and pH Control: The phenolic hydroxyl group on the analyte will have a pKa in the acidic to neutral range. To ensure a consistent charge state and avoid peak tailing, the mobile phase pH should be controlled. An acidic pH (e.g., pH 2.5-3.5) will keep the hydroxyl group protonated, enhancing retention on a reversed-phase column. Formic acid or phosphoric acid are excellent choices for pH modification.

Protocol 2: Initial Chromatographic Conditions Screening

| Parameter | Condition A | Condition B |

| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 50-95% B in 15 min, hold at 95% for 5 min | 50-95% B in 15 min, hold at 95% for 5 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Injection Volume | 10 µL | 10 µL |

| Detector | DAD, 210-400 nm | DAD, 210-400 nm |

3.2.3. Detector Wavelength Selection

The presence of two aromatic rings in Methyl 3-hydroxy-5-phenylbenzoate suggests strong UV absorbance.[7] A diode array detector is invaluable during method development as it allows for the simultaneous acquisition of spectra across a wide wavelength range.

-

Procedure: Inject the working standard solution under the initial screening conditions.

-

Analysis: Examine the UV spectrum of the analyte peak. Select a wavelength of maximum absorbance (λmax) for quantification to ensure high sensitivity. Also, consider a second, lower-energy wavelength where potential impurities might absorb but the parent compound has less absorbance. Based on the structures of benzoic acid and its derivatives, a λmax is expected in the range of 230-280 nm. For this application, 254 nm is a robust starting point as it is a common wavelength for aromatic compounds.

Method Optimization

Once initial conditions have been established, the gradient profile, flow rate, and column temperature can be fine-tuned to achieve the desired separation within a reasonable run time. The goal is to have a retention time for the main peak of around 5-10 minutes with good resolution from any other peaks.

Optimized Chromatographic Conditions (Illustrative)

| Parameter | Optimized Condition |

| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 85% B over 10 min, hold at 85% B for 2 min, return to 60% B and equilibrate for 3 min |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | 254 nm |

Method Validation

The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3]

Caption: Key Parameters for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol 3: Specificity and Forced Degradation

-

Prepare Solutions: Prepare solutions of a blank (mobile phase), a working standard, and the sample.

-

Forced Degradation: Subject the sample solution to stress conditions:

-

Acidic: 0.1 M HCl at 60 °C for 4 hours.

-

Basic: 0.1 M NaOH at 60 °C for 4 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C for 48 hours.

-

Photolytic: Expose to UV light (254 nm) for 24 hours.

-

-

Analysis: Inject all solutions and analyze the chromatograms.

-

Acceptance Criteria: The analyte peak should be free from co-eluting peaks in the presence of degradation products. Peak purity analysis using a DAD is essential to confirm this.

Linearity and Range

Protocol 4: Linearity Assessment

-

Prepare Calibration Standards: Prepare at least five concentrations of Methyl 3-hydroxy-5-phenylbenzoate from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

-

Analysis: Inject each concentration in triplicate.

-

Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Protocol 5: Accuracy by Spike Recovery

-

Spike Samples: Prepare a sample matrix (if applicable) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare each level in triplicate.

-

Analysis: Analyze the spiked samples.

-

Calculation: Calculate the percentage recovery at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Protocol 6: Repeatability and Intermediate Precision

-

Repeatability (Intra-day Precision): Prepare six individual samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

-

Calculation: Calculate the relative standard deviation (RSD) for the results.

-

Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 × (Standard Deviation of the Intercept / Slope)

Robustness

Protocol 7: Robustness Evaluation

-

Vary Parameters: Intentionally make small variations to the method parameters, one at a time.

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

-

Analysis: Analyze the working standard under each condition.

-

Evaluation: Assess the impact on retention time, peak area, and tailing factor.

-

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

Table 1: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.999 |

| Range | 80% to 120% of the test concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOQ | Signal-to-noise ratio ≥ 10 |

| Robustness | System suitability parameters pass under all conditions |

Troubleshooting

Common HPLC issues can arise during method development and routine use.

Table 2: Common HPLC Problems and Solutions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Peak Tailing | Secondary interactions with column silanols; pH of mobile phase near analyte pKa. | Lower mobile phase pH (e.g., to 2.5); Use a highly end-capped column; Add a competing base to the mobile phase. |

| Variable Retention Times | Inadequate column equilibration; Fluctuating column temperature; Mobile phase change. | Ensure sufficient equilibration time between runs; Use a column oven; Prepare fresh mobile phase daily. |

| High Backpressure | Blockage in the column frit or tubing; Particulate matter from sample. | Filter all samples and mobile phases; Back-flush the column (if recommended by manufacturer); Replace in-line filters. |

| Ghost Peaks | Contamination in mobile phase or injector; Carryover from previous injection. | Use high-purity solvents; Flush the injector with a strong solvent; Include a needle wash step in the method. |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC-UV method for Methyl 3-hydroxy-5-phenylbenzoate. By systematically evaluating stationary phase chemistry, mobile phase composition, and detector settings, a robust and reliable method can be established. The principles of method validation outlined herein, based on ICH guidelines, ensure that the developed method is fit for its intended purpose in a regulated environment. This structured approach, combining theoretical understanding with practical protocols, serves as a valuable resource for analytical scientists tasked with developing methods for novel aromatic compounds.

References

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]

-

Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. Retrieved from [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

-

AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]

-

Labcompare. (2025). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]

-

LCGC. (n.d.). HPLC Troubleshooting Guide. LCGC. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Retrieved from [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Retrieved from [Link]

- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.

-

Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek. Retrieved from [Link]

-

Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

-

PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Retrieved from [Link]

- Springer. (n.d.). A Simplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products. SpringerLink.

-

Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]

-

LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methyl-benzoate. PubChem. Retrieved from [Link]

- Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC. Taylor & Francis Online.

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Retrieved from [Link]

-

LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Retrieved from [Link]

-

European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

- Springer Nature. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.

-

National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-5-phenylbenzoate. PubChem. Retrieved from [Link]

-

University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Retrieved from [Link]

- Research Journal of Pharmacy and Technology. (n.d.).

-

Restek. (2019). Choosing Your LC Stationary Phase. Restek Resource Hub. Retrieved from [Link]

-

LCGC International. (2015). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved from [Link]

- ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.

-

Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-5-[(phenylcarbonyl)oxy]benzoate. PubChem. Retrieved from [Link]

- ResearchGate. (2025). Optimization and validation of HPLC-UV-DAD and HPLC-APCI-MS methodologies for the determination of selected PAHs in water samples.

- Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl.

- National Institute of Standards and Technology. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate.

-

Wikipedia. (n.d.). Methyl benzoate. Wikipedia. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Retrieved from [Link]

Sources

- 1. Showing Compound Methyl benzoate (FDB012198) - FooDB [foodb.ca]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Methyl 3-hydroxybenzoate | 19438-10-9 [chemicalbook.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Methyl 3-hydroxybenzoate 99 19438-10-9 [sigmaaldrich.com]

- 6. 3-Hydroxy-5-methyl-benzoate | C8H7O3- | CID 54711413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]

- 8. 99-76-3 CAS | METHYL-p-HYRDROXYBENZOATE | Laboratory Chemicals | Article No. 04660 [lobachemie.com]

- 9. Methyl P-Hydroxybenzoate, MP Biomedicals 100 g | Buy Online | MP Biomedicals | Fisher Scientific [fishersci.fi]

The Versatile Building Block: Methyl 3-hydroxy-5-phenylbenzoate in Modern Organic Synthesis

Introduction: In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-hydroxy-5-phenylbenzoate, a bifunctional aromatic compound, has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a readily modifiable ester, and a phenyl ring ripe for further functionalization, offers a powerful platform for the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of methyl 3-hydroxy-5-phenylbenzoate, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Reactivity Profile

Methyl 3-hydroxy-5-phenylbenzoate possesses a unique electronic and steric profile that dictates its reactivity. The interplay between the electron-donating hydroxyl group, the electron-withdrawing methyl ester, and the phenyl substituent governs the molecule's behavior in various synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Reactive Sites | Phenolic hydroxyl, methyl ester, aromatic rings |

The phenolic hydroxyl group is a key handle for a range of reactions, including O-alkylation and esterification. The aromatic rings can be subjected to electrophilic substitution, although the directing effects of the existing substituents must be carefully considered. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, enabling amide bond formation, or for transesterification.

Key Synthetic Transformations and Protocols

This section details key synthetic transformations utilizing methyl 3-hydroxy-5-phenylbenzoate, providing both the rationale behind the chosen methodologies and step-by-step protocols.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This reaction is particularly useful for derivatizing the phenolic hydroxyl group of methyl 3-hydroxy-5-phenylbenzoate, allowing for the introduction of a wide variety of side chains to modulate properties such as solubility, lipophilicity, and biological activity. The reaction proceeds via an SN2 mechanism, making primary alkyl halides the preferred electrophiles to avoid competing elimination reactions.[3]

Sources

Derivatization of Methyl 3-hydroxy-5-phenylbenzoate for enhanced activity

Application Note: Strategic Derivatization of Methyl 3-hydroxy-5-phenylbenzoate for SAR Optimization

Introduction: The Biaryl Scaffold Advantage

Methyl 3-hydroxy-5-phenylbenzoate (CAS: 19438-10-9, related) represents a "privileged scaffold" in medicinal chemistry.[1] Its structure combines a biaryl system—ubiquitous in kinase inhibitors and antimicrobial agents—with two distinct orthogonal reactive handles: a phenolic hydroxyl group and a methyl ester.

This Application Note details a systematic workflow to derivatize this scaffold. By independently modulating the lipophilicity (via the phenol) and the hydrogen-bond potential (via the ester), researchers can rapidly generate a focused library to optimize pharmacokinetic (PK) profiles and target binding affinity.[1]

Key Applications:

-

Antimicrobial Discovery: Biaryl phenols disrupt bacterial cell membranes.[1]

-

Immuno-Oncology: Similar scaffolds act as PD-1/PD-L1 inhibitors by stabilizing dimer interfaces.[1]

-

Metabolic Stability: Blocking the phenolic position prevents rapid glucuronidation.[1]

Strategic Workflow & Decision Tree

The following pathway illustrates the divergent synthesis strategy. Path A focuses on lipophilic optimization, while Path B targets electronic and solubility tuning.

Figure 1: Divergent synthetic workflow for generating focused libraries from the parent scaffold.[1]

Experimental Protocols

Protocol A: Phenolic O-Alkylation (Ether Synthesis)

Objective: To cap the phenolic oxygen, preventing Phase II metabolic conjugation (glucuronidation) and increasing lipophilicity (LogP).

Reagents:

-

Scaffold: Methyl 3-hydroxy-5-phenylbenzoate (1.0 eq)[1]

-

Alkyl Halide (R-X): 1.2 eq (e.g., Benzyl bromide, Methyl iodide)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (Dimethylformamide), anhydrous

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the scaffold in 5 mL of DMF.

-

Activation: Add

(2.0 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly. -

Addition: Dropwise add the alkyl halide (1.2 mmol).

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by a less polar product ( -

Workup: Cool to RT. Pour into 50 mL ice-cold water. The product usually precipitates.[1]

-

If solid:[2] Filter, wash with water, and dry under vacuum.

-

If oil: Extract with EtOAc (3 x 20 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH or perform flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation:

-

1H NMR: Disappearance of the phenolic singlet (

ppm).[1] Appearance of protons alpha to the ether oxygen (

Protocol B: Ester Hydrolysis & Amidation

Objective: To convert the ester into an amide, introducing a Hydrogen Bond Donor (HBD) and Acceptor (HBA) motif critical for protein active site interaction.

Step 1: Saponification

-

Dissolve Methyl 3-hydroxy-5-phenylbenzoate (1.0 mmol) in THF:Water (3:1, 8 mL).

-

Add LiOH monohydrate (3.0 mmol). Stir at RT for 12 hours.[1]

-

Acidify with 1M HCl to pH 2.[1] Extract the carboxylic acid precipitate with EtOAc.[1]

Step 2: HATU-Mediated Coupling Reagents:

-

Acid Intermediate (from Step 1)

-

Amine (

): 1.2 eq (e.g., Morpholine, Aniline, Benzylamine) -

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF[3]

Procedure:

-

Activation: Dissolve the acid intermediate (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 10 minutes at RT. Mechanism: This forms the activated O-At ester.[1]

-

Coupling: Add the amine (1.2 mmol). Stir at RT for 12–18 hours.[1]

-

Quench: Dilute with saturated

solution (20 mL) and extract with EtOAc. -

Wash: Crucial step to remove urea byproducts—wash organic layer with 10% Citric Acid, then Saturated

, then Brine. -

Purification: Column chromatography (DCM:MeOH gradient).

Representative SAR Data (Anticipated)

The following table summarizes how structural modifications to this scaffold typically impact physicochemical properties and biological activity.

| Derivative ID | R1 (Phenol) | R2 (Ester/Amide) | cLogP | Predicted Effect |

| Parent | -H | -OMe | 3.2 | Moderate potency; rapid metabolic clearance.[1] |

| CMP-01 | -Me | -OMe | 3.6 | Increased lipophilicity; blocked glucuronidation.[1] |

| CMP-02 | -Benzyl | -OMe | 4.8 | High membrane permeability; potential solubility issues.[1] |

| CMP-03 | -H | -NH-Ph | 3.5 | Introduced H-bond donor; improved target residence time.[1] |

| CMP-04 | -Me | -Morpholine | 2.9 | Optimal Lead: Balanced solubility and metabolic stability.[1] |

Biological Assay: Resazurin Cell Viability

To validate "enhanced activity," use a standardized viability assay.

-

Seeding: Plate target cells (e.g., A549 cancer line or S. aureus) in 96-well plates (5,000 cells/well).

-

Treatment: Add derivatives (CMP-01 to CMP-04) in serial dilutions (0.1 µM to 100 µM). Incubate for 24–48 hours.[1]

-

Reagent: Add Resazurin solution (0.15 mg/mL). Incubate 4 hours.

-

Readout: Measure fluorescence (Ex 560nm / Em 590nm).

-

Calculation:

is calculated using non-linear regression (GraphPad Prism).

References

-

Biaryl Scaffold Significance: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions.[1][4] Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

Phenolic Alkylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis).

-

Amide Coupling (HATU): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.

-

Scaffold Data: PubChem CID 18945322 Summary.[1][3] National Center for Biotechnology Information.[1]

Sources

Application Note: High-Throughput Cytotoxicity Profiling using Multiplexed Endpoints

Abstract

This guide outlines a robust, multiplexed protocol for evaluating the cytotoxicity of novel chemical entities (NCEs). Unlike traditional single-endpoint assays (e.g., MTT), this protocol simultaneously measures metabolic stability (ATP) and membrane integrity (LDH/DNA dye) . This dual-readout approach distinguishes between cytostatic effects (growth arrest) and true cytotoxicity (necrosis/apoptosis), reducing false negatives in early-stage drug discovery. The methodology aligns with ISO 10993-5 standards and utilizes Z-factor statistical validation.

Introduction: The "Fail Fast" Philosophy

In drug development, late-stage toxicity failures are costly. The goal of this assay is not merely to determine if cells die, but how and when they die. By implementing a multiplexed high-throughput screening (HTS) approach, researchers can generate a safety profile that covers:

-

Metabolic Impairment: Often the earliest sign of cellular stress (ATP depletion).

-

Membrane Compromise: The definitive marker of cell death (Necrosis/Late Apoptosis).

Mechanism of Action Strategy

We utilize a "Add-Mix-Measure" workflow that does not require cell washing, preserving the cell monolayer and minimizing variability.

Figure 1: Multiplexed Assay Logic. Dual endpoints distinguish metabolic arrest from structural death.

Experimental Design & Validation

Cell Line Selection

Do not rely on a single cell line. A robust toxicity profile requires a panel:

-

HepG2 (Liver): Essential for assessing metabolic toxicity (primary site of drug metabolism).

-

HEK293 (Kidney): Standard for general cytotoxicity and renal liability.

-

HUVEC (Vascular): Critical for assessing endothelial disruption.

Reagent Controls

-

Vehicle Control (Negative): 0.1% DMSO (or matched solvent). Note: DMSO >0.5% is cytotoxic to many sensitive lines.

-

Positive Control:

-

Staurosporine (1 µM): Induces apoptosis (slow death).

-

Triton X-100 (0.1%): Induces necrosis (immediate lysis) - use for maximum LDH/DNA release normalization.

-

Detailed Protocol: Multiplexed Viability/Cytotoxicity[1]

Objective: Determine IC50 values for novel compounds using a 96-well format. Assay Type: Homogeneous (No-wash). Readouts: Fluorescence (CellTox Green or similar) and Luminescence (CellTiter-Glo or similar).

Step 1: Cell Preparation (Day 0)

-

Harvest cells at 80-90% confluency. Do not over-trypsinize.

-

Count cells using Trypan Blue exclusion to ensure >95% viability before seeding.

-

Seeding Density:

-

Adherent (HepG2): 5,000 - 10,000 cells/well.

-

Suspension (Jurkat): 20,000 cells/well.

-

-

The Edge Effect Mitigation: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with sterile PBS. Evaporation in these wells causes volume changes that skew concentration data.

-

Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.

Step 2: Compound Preparation & Treatment (Day 1)

-

Prepare a 1000x stock of the compound in DMSO.

-

Perform a 1:200 dilution in culture medium to create a 5x working solution (Final DMSO will be 0.2%).

-

Add 20 µL of the 5x working solution to the 80 µL of media in the wells.

-

Important: Include a "Media Only" blank (no cells) to subtract background noise.

Step 3: Multiplexed Reading (Day 2/3 - 24h or 48h Endpoint)

-

Membrane Integrity (Fluorescence):

-

Add the membrane-impermeable DNA dye (e.g., CellTox Green) diluted in assay buffer.

-

Incubate 15 minutes at RT (shielded from light).

-

Read Fluorescence: Ex: 485nm / Em: 520nm.

-

Interpretation: High signal = Dead cells (Cytotoxicity).

-

-

Viability (Luminescence):

-

Add ATP detection reagent (e.g., CellTiter-Glo) equal to the volume of media (100 µL).

-

Shake plate on orbital shaker for 2 minutes (induces lysis).

-

Incubate 10 minutes to stabilize signal.

-

Read Luminescence: Integration time 0.5 - 1 second.

-

Interpretation: High signal = High ATP (Viable cells).

-

Figure 2: Experimental Workflow. Sequential addition allows dual-readout from the same well.

Data Analysis & Quality Control

The Z-Factor (Assay Robustness)

Before calculating IC50, you must validate the assay run using the Z-factor (Zhang et al., 1999). This ensures the separation between your positive control (dead) and negative control (live) is statistically significant.

Formula:

Table 1: Z-Factor Interpretation

| Z-Factor Value | Interpretation | Action Required |

| 1.0 | Ideal (Theoretical) | None. |

| 0.5 - 1.0 | Excellent Assay | Proceed to IC50 calculation. |

| 0.0 - 0.5 | Marginal | Acceptable for screening, but check pipetting precision. |

| < 0.0 | Failed Assay | Do not use data. Overlap between controls exists. |

Calculating IC50

-

Normalize Data: Convert raw RLU/RFU to "% Viability" or "% Cytotoxicity" relative to controls.

-

% Viability = (Sample - Blank) / (Neg Control - Blank) × 100

-

-

Curve Fitting: Use a 4-Parameter Logistic (4PL) regression model. Do not use linear regression.

Troubleshooting & Pitfalls

Compound Interference (Quenching)

Some chemical compounds are colored or autofluorescent.

-

Detection: Run a "Compound Only" control (media + compound + reagent, no cells).

-

Solution: If the compound suppresses the signal (quenching), you must mathematically correct the raw data using the cell-free control values.

The "Hook Effect"

At very high concentrations, some compounds precipitate, causing light scattering that mimics cell growth (in turbidity assays) or masks signal.

-

Check: Visually inspect the plate under a microscope before adding reagents. If crystals are visible, exclude those data points.

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[3][4][5][6] International Organization for Standardization. [Link]

-

Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[7] Assay Guidance Manual [Internet].[7][8] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][7]

-

Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][9][10] Journal of Biomolecular Screening, 4(2), 67–73.[1][9][10] [Link]

-

National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link][11]

Sources

- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 2. ISO 10993-5 Biological Evaluation of Medical Devices - Tests for In Vitro Cytotoxicity | PPTX [slideshare.net]

- 3. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]

- 4. dent.chula.ac.th [dent.chula.ac.th]

- 5. Standard - Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009) SS-EN ISO 10993-5:2009 - Swedish Institute for Standards, SIS [sis.se]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NCI-60 - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Minimizing by-product formation in cross-coupling reactions

Topic: Minimizing By-Product Formation in Palladium-Catalyzed Cross-Couplings Ticket Status: OPEN Support Agent: Senior Application Scientist, Catalysis Division

Mission Statement

Welcome to the Catalysis Technical Support Center. You are likely here because your LC-MS trace shows more by-product than product, or your reaction stalled after 30 minutes. This guide is not a textbook; it is a troubleshooting manual designed to diagnose the specific "failure modes" of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We focus on the causality of failure and the engineering of success.

Module 1: The Case of the Vanishing Boron (Protodeboronation)

Symptom: You are running a Suzuki-Miyaura coupling.[1] The aryl halide remains unconsumed, but the boronic acid has disappeared. The mass spec shows a peak corresponding to the boronic acid with a proton replacing the boron moiety (

Root Cause Analysis: Protodeboronation is the primary failure mode for electron-poor, heteroaryl, and ortho-substituted boronic acids. It is not random; it is a base-catalyzed hydrolytic cleavage.[2]

-

Base Attack: The base (hydroxide or alkoxide) coordinates to the boron, forming a boronate anion (

). -

Ipso-Protonation: This anionic species is highly susceptible to protonation at the carbon-boron bond (ipso position), leading to cleavage.

Troubleshooting Q&A:

Q: I increased the boronic acid equivalents to 2.0, but yield didn't improve. Why? A: Adding more unstable reagent just feeds the side reaction. The rate of deboronation often exceeds the rate of transmetallation. You must slow down the release of the active boronate species.

Q: Which substrates are most at risk? A: 2-Pyridyl, 2-Furan, and polyfluorophenyl boronic acids. The electron-withdrawing nature stabilizes the transition state for deboronation.

Corrective Protocol: The "Slow-Release" Strategy Switch to MIDA (N-methyliminodiacetic acid) Boronates . These are protected boronic acids that hydrolyze slowly, keeping the concentration of the unstable free boronic acid low (below the threshold for rapid decomposition) but high enough for transmetallation.

Visualizing the Failure Pathway:

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. MIDA boronates throttle the supply of the vulnerable intermediate.

Module 2: The Reduction Trap (Hydrodehalogenation)

Symptom: In Buchwald-Hartwig or Suzuki couplings, your aryl halide (

Root Cause Analysis:

This is caused by

-

The Pathway: After oxidative addition, if the transmetallation (or amine binding) is slow, or if the ligand is not bulky enough, the Pd center looks for stabilization.

-

The Source: It often grabs a hydride from the solvent (isopropanol, amines) or the ligand itself.

-

The Result: The Pd-H species undergoes reductive elimination with the aryl group, forming Ar-H.

Troubleshooting Q&A:

Q: I'm using TEA (Triethylamine) as a base/solvent. Is that a problem? A: Yes. Amines with

-hydrogens are prime hydride donors. If your cross-coupling is slow, the catalyst will oxidise the amine and reduce your aryl halide.

Q: How do I stop this? A: You need to accelerate Reductive Elimination (the product forming step) so it outcompetes

-hydride elimination. This is purely a ligand steric game.

Data Presentation: Ligand Selection for Reductive Elimination Select the ligand based on the difficulty of your coupling to prevent reduction.

| Ligand Class | Examples | Mechanism of Action | Best For |

| Gen 1 (Basic) | Poor steric bulk; leaves open coordination sites for | Simple, non-hindered substrates only. | |

| Bidentate | DPPF, BINAP | Forces cis-geometry, but can be slow to reductively eliminate. | Aryl Triflates, enantioselective couplings. |

| Dialkylbiaryl (Buchwald) | SPhos, XPhos, RuPhos | Gold Standard. Extremely bulky. Forces Pd into a mono-ligated species that snaps shut (reductive elimination) instantly. | Preventing Hydrodehalogenation , hindered amines/boronates. |

| Bulky NHC | IPr, IMes | Strong sigma donor, high steric bulk. | Chlorides, low temperature reactions. |

Module 3: The Oxidative Dimer (Homocoupling)

Symptom: In Sonogashira (alkyne) or Suzuki reactions, you isolate dimers of your starting material (

Root Cause Analysis:

-

Glaser Coupling (Alkynes): Copper catalyst + Oxygen = Alkyne dimerization.[4][5]

-

Oxidative Homocoupling (Aryl Boronates): Pd(II) species, in the presence of oxygen, can facilitate the transmetallation of two boronic acids to the same metal center.

Corrective Protocol: The "Zero-Tolerance" Degassing Balloon sparging is often insufficient for sensitive Sonogashira reactions. You must use the Freeze-Pump-Thaw method.[4]

Step-by-Step Protocol: Freeze-Pump-Thaw

-

Seal: Place solvent/reagents in a Schlenk flask or heavy-walled tube. Seal tight.

-

Freeze: Submerge the flask in liquid nitrogen (

) until the solvent is completely solid. -

Pump: Open the flask to high vacuum (while frozen). Pump for 5–10 minutes to remove headspace gas.

-

Thaw: Close the flask. Remove from

and thaw in a warm water bath. Gas bubbles will evolve from the melting solid. -

Repeat: Cycle this 3 times.

-

Backfill: Fill with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).

Troubleshooting Decision Tree:

Caption: Logic flow for diagnosing and eliminating homocoupling side-reactions.

Module 4: Catalyst Death (Palladium Black)

Symptom: The reaction mixture turns from yellow/orange/red to a suspension of black particles. Conversion stops immediately.

Root Cause Analysis:

Palladium Black is the graveyard of catalysis. It is the aggregation of active monomeric

-

Trigger: Low ligand concentration or unstable ligands allow

to crash out before it can oxidatively add to the aryl halide.

Troubleshooting Q&A:

Q: My reaction works at 50mg scale but fails (turns black) at 5g scale. Why? A: Heat transfer and stirring efficiency. Localized overheating causes ligand dissociation. At larger scales, the "reservoir" of active catalyst is harder to maintain.

Q: Should I add more catalyst? A: No. Add more Ligand . A ratio of 1:1 Pd:Ligand is risky. Use 1:1.5 or 1:2 to shift the equilibrium toward the active ligated species.

References

-

Mechanism of Protodeboronation: Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[6]

-

MIDA Boronates (Slow Release): Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[6]

-

Prevention of Beta-Hydride Elimination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.

-

Homocoupling Prevention: Elangovan, A., et al. (2003).[7] "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters.

-

Palladium Black Formation: Iwasawa, T., et al. (2004).[6] "Homogeneous Palladium Catalyst Suppressing Pd Black Formation." Journal of the American Chemical Society.[6]

Sources

- 1. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 2. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium black - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]

Validation & Comparative

Purity Analysis of Synthetic Methyl 3-hydroxy-5-phenylbenzoate by qNMR: A Comparative Guide

Executive Summary

In the high-stakes environment of early-stage drug development, the accurate characterization of synthetic intermediates like Methyl 3-hydroxy-5-phenylbenzoate is critical. Traditional relative methods (HPLC-UV) often fail to provide absolute purity data without a certified reference material (CRM) of the specific analyte—a resource rarely available for novel intermediates.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV and GC-MS. It demonstrates that for Methyl 3-hydroxy-5-phenylbenzoate, qNMR is the superior technique for establishing mass balance purity due to its metrological traceability to a single Internal Standard (IS), eliminating the need for compound-specific reference standards.

Strategic Comparison of Analytical Methodologies

The following table contrasts the three primary techniques available for analyzing Methyl 3-hydroxy-5-phenylbenzoate.

| Feature | qNMR (Recommended) | HPLC-UV | GC-MS |

| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Relative Purity (Area %) |

| Reference Standard | Not Required for Analyte (Only IS needed) | Required (for accurate quantitation) | Required |

| Response Factor | Uniform (1:1 proton response) | Variable (Extinction coefficients differ) | Variable (Ionization efficiency differs) |

| Structural ID | Simultaneous (Structure + Purity) | Retention Time only | Mass Fragmentation |

| Sample Prep | Minimal (Dissolve & Run) | Complex (Mobile phase, dilutions) | Moderate (Derivatization may be needed) |

| Destructive? | No (Sample recoverable) | No | Yes |

The "Response Factor" Trap

For a biaryl ester like Methyl 3-hydroxy-5-phenylbenzoate, HPLC-UV area % is often misleading. Impurities (e.g., unreacted phenols or biaryl byproducts) may have significantly higher or lower UV extinction coefficients than the target molecule. A 99% HPLC area could represent only 95% mass purity if the impurities are UV-silent. qNMR bypasses this by detecting protons directly, where the signal intensity is strictly proportional to the molar amount. [1]

Technical Deep Dive: qNMR Protocol Design

Internal Standard (IS) Selection Logic

The choice of Internal Standard is the single most critical decision in qNMR. For Methyl 3-hydroxy-5-phenylbenzoate, we select Maleic Acid .[2][3]

-

Reasoning:

-

Spectral Window: The methyl ester of the analyte resonates at ~3.8 ppm (singlet). The aromatic biaryl protons resonate at 7.0–8.0 ppm. Maleic acid provides a clean singlet at ~6.2 ppm , sitting perfectly in the "silent region" between the ester and aromatic signals.

-

Solubility: Highly soluble in DMSO-d6.

-

Stability: Non-hygroscopic and non-volatile, ensuring accurate weighing.[4]

-

Solvent Choice: DMSO-d6[5]

-

Why not CDCl3? Biaryl compounds often exhibit limited solubility in chloroform. More importantly, the phenolic hydroxyl group (-OH) at position 3 can broaden or exchange in CDCl3, potentially affecting baseline integration.

-

Why DMSO-d6? It ensures complete solubility and suppresses proton exchange, resulting in sharper peaks and reliable integration.

Experimental Workflow

The following diagram outlines the self-validating workflow for this analysis.

Figure 1: Step-by-step qNMR workflow ensuring data integrity from weighing to calculation.

Detailed Experimental Protocol

Step 1: Gravimetric Preparation

-

Balance: Use a microbalance with readability of 0.001 mg or better.

-

Procedure:

-

Weigh approximately 10 mg of Methyl 3-hydroxy-5-phenylbenzoate (Analyte) directly into a tared vial. Record mass (

) to 0.001 mg. -

Weigh approximately 5 mg of Maleic Acid (IS) into the same vial. Record mass (

) to 0.001 mg. -

Add 0.6 mL of DMSO-d6 . Vortex until completely dissolved. Transfer to a 5mm NMR tube.

-

Step 2: NMR Acquisition Parameters

To ensure quantitative accuracy (qNMR), standard 1H parameters must be modified:

-

Pulse Angle: 90° (maximizes signal).

-

Relaxation Delay (d1): 30 seconds .

-

Scientific Rationale: The longitudinal relaxation time (

) for small molecules is typically 1–3 seconds. For 99.9% magnetization recovery, the delay must be at least

-

-

Spectral Width: 20 ppm (to catch all signals including IS and carboxylic acids).

-